In Vivo Mineralocorticoid Activity: 18-Hydroxyprogesterone is Inactive, in Contrast to 18-OH-DCA and 18-OH-DOC
In adrenalectomized rats, 18-OH-Progesterone (20-hydroxy-18,20-epoxy-4-pregnen-3-one) was found to be completely ineffective as a mineralocorticoid, displaying no significant Na+ retention, K+ loss, or reduction of the urinary Na/K ratio. In the same assay system, the structurally related 18-OH-DCA (20,21-dihydroxy-18,20-epoxy-4-pregnen-3-one-21-acetate) exhibited relative potencies of 4%, 8%, and 5% of deoxycorticosterone acetate (DCA) for Na+ retention, K+ loss, and Na/K ratio reduction, respectively [1]. This head-to-head comparison provides a clear functional distinction: 18-OH-progesterone is devoid of mineralocorticoid activity at doses where its 21-hydroxylated analog is measurably active.
| Evidence Dimension | In vivo mineralocorticoid potency (relative to DCA standard) |
|---|---|
| Target Compound Data | 0% (ineffective) for Na+ retention, K+ loss, and Na/K ratio reduction |
| Comparator Or Baseline | 18-OH-DCA: 4% (Na+ retention), 8% (K+ loss), 5% (Na/K ratio) of DCA activity |
| Quantified Difference | Absolute zero activity for 18-OH-Progesterone vs. measurable 4-8% relative activity for 18-OH-DCA |
| Conditions | Adrenalectomized rat acute electrolyte excretion assay; multiple-dose parenteral administration |
Why This Matters
Procuring the incorrect 18-hydroxylated steroid for an in vivo mineralocorticoid study would introduce false-positive activity, whereas 18-OH-progesterone serves as a true negative control.
- [1] Kagawa CM, Pappo R. Renal Electrolyte Effects of Synthetic 18-Hydroxylated Steroids in Adrenalectomized Rats. Exp Biol Med. 1962;109(4):982-985. View Source
